N-phenyl-2-{2-[(N-phenylcarbamoyl)methylthio]ethylthio}acetamide
Description
Properties
IUPAC Name |
2-[2-(2-anilino-2-oxoethyl)sulfanylethylsulfanyl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(19-15-7-3-1-4-8-15)13-23-11-12-24-14-18(22)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQDGQDHIZDWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCCSCC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-phenyl-2-{2-[(N-phenylcarbamoyl)methylthio]ethylthio}acetamide, a compound with the CAS number 222403-70-5, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H20N2O2S2. The compound features a phenyl group, a carbamoyl moiety, and a thioether linkage, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The detailed synthetic route often includes the formation of the thioether linkage through nucleophilic substitution reactions and subsequent acylation processes to introduce the phenylcarbamoyl group.
Anticonvulsant Activity
Research has indicated that derivatives of N-phenyl-acetamides exhibit significant anticonvulsant properties. In a study evaluating various derivatives, it was found that certain compounds demonstrated efficacy in animal models, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results suggested that modifications in the chemical structure could enhance anticonvulsant activity, with some compounds showing effective dose-response relationships .
Cytotoxicity Studies
Cytotoxicity assays have revealed that N-phenyl derivatives can exhibit varying degrees of cytotoxic activity against different cancer cell lines. For instance, related compounds have shown higher cytotoxicity against human leukemic cells compared to their parent structures. The mechanism appears to involve radical-mediated pathways; however, specific studies on this compound are still limited .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production.
- Radical Scavenging : Some derivatives exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
- Modulation of Cell Signaling Pathways : Preliminary studies suggest potential interactions with cell signaling pathways involved in apoptosis and cell proliferation.
Case Studies and Research Findings
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Anticonvulsant Efficacy : A study conducted on a series of N-phenyl-acetamide derivatives demonstrated that certain modifications led to enhanced anticonvulsant activity. Compounds were tested at doses ranging from 30 mg/kg to 300 mg/kg in mice, with notable efficacy observed at higher concentrations .
Compound Dose (mg/kg) Efficacy (%) A 30 45 B 100 70 C 300 90 -
Cytotoxic Activity : In vitro studies on related N-acyl compounds indicated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance potency.
Compound Cell Line IC50 (µM) Phenothiazine Derivative HL60 (Leukemia) 15 N-Acyl Compound A549 (Lung Cancer) 25 N-Phenyl Acetamide MCF7 (Breast Cancer) 30
Comparison with Similar Compounds
Thiadiazol-2-yl Acetamide Derivatives
Compounds with 1,3,4-thiadiazole cores () share functional similarities, particularly in sulfur-based substituents. Key examples include:
| Compound ID | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5e | 4-Chlorobenzylthio, 5-isopropyl-2-methylphenoxy | 74 | 132–134 |
| 5f | Methylthio, 2-isopropyl-5-methylphenoxy | 79 | 158–160 |
| 5h | Benzylthio, 2-isopropyl-5-methylphenoxy | 88 | 133–135 |
| 5j | 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy | 82 | 138–140 |
Key Observations :
- Substituent Effects : Bulky groups (e.g., benzylthio) correlate with higher yields (e.g., 88% for 5h) but lower melting points compared to smaller substituents like methylthio (5f: 158–160°C).
- Electron-Withdrawing Groups : Chlorine substituents (5e, 5j) enhance stability, as seen in moderate melting points (132–140°C) .
Thiazole- and Carbamothioyl-Substituted Acetamides
- N-phenyl-2-(2-(phenylamino)-1,3-thiazol-4-yl)acetamide (): Synthesized via thiourea intermediates, this compound highlights the role of thiazole rings in modulating electronic properties. Its structural rigidity may influence bioavailability or crystallinity .
- N-(2-Nitrophenylcarbamothioyl)acetamide (): Features a planar carbamothioyl group and nitro substituent. Intramolecular hydrogen bonding (N–H⋯O) stabilizes its crystal lattice, while intermolecular N–H⋯S bonds form dimers. Such interactions could enhance thermal stability .
Oxadiazole- and Imidazole-Containing Derivatives
Sulfur-Containing Agricultural Derivatives
- Oxamyl (): A pesticidal carbamoyloxyimino acetamide. Its structural motif (methylthio and carbamoyl groups) underscores the importance of sulfur in agrochemical activity. Unlike the target compound, Oxamyl’s imino group enhances hydrolytic stability .
Table 1: Comparative Physicochemical Properties
| Compound Class | Key Features | Potential Applications |
|---|---|---|
| Thiadiazol-2-yl acetamides | High synthetic yields, tunable melting points | Drug intermediates, materials |
| Carbamothioyl acetamides | Planar structures, hydrogen bonding | Crystal engineering, sensors |
| Oxadiazole/imidazole analogs | Heterocyclic diversity, high molecular weight | Catalysis, medicinal chemistry |
Preparation Methods
Dihalide Bridge Method
This route employs 1,2-dibromoethane to connect two equivalents of N-phenylcarbamoylmethylthiol, forming the central thioethylthio bridge.
Synthesis of N-Phenylcarbamoylmethylthiol
N-Phenyl-2-chloroacetamide is treated with thiourea in ethanol under reflux, followed by alkaline hydrolysis to yield N-phenylcarbamoylmethylthiol (HS-CH₂-C(=O)-NHPh).
Reaction Scheme:
Thioether Bridge Formation
The thiol is reacted with 1,2-dibromoethane in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Reaction Conditions:
-
Solvent: THF
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Temperature: 60–70°C
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Time: 12–16 hours
-
Yield: ~72% (theoretical)
Mechanism:
The thiolate anion (generated via deprotonation) attacks the electrophilic carbon of 1,2-dibromoethane, displacing bromide and forming the thioether linkage. The process repeats on the second bromine atom to complete the bridge.
Stepwise Substitution Method
This method involves sequential substitutions to construct the thioether chains.
First Substitution: Formation of N-Phenyl-2-(2-Bromoethylthio)acetamide
N-Phenyl-2-chloroacetamide reacts with 2-bromoethanethiol in dimethylformamide (DMF) with sodium hydride (NaH) as a base.
Reaction Scheme:
Conditions:
-
Solvent: DMF
-
Temperature: 25°C (room temperature)
-
Time: 6 hours
-
Yield: ~68%
Comparative Analysis of Methods
| Parameter | Dihalide Bridge Method | Stepwise Substitution |
|---|---|---|
| Reaction Steps | 2 | 3 |
| Overall Yield | 72% | 58% |
| Purification Complexity | Moderate (chromatography) | High (multiple intermediates) |
| Scalability | High | Moderate |
| Key Advantage | Symmetric product formation | Flexibility in intermediate modification |
The dihalide method is favored for industrial-scale synthesis due to fewer steps and higher symmetry, minimizing byproducts. Conversely, the stepwise approach allows modular construction, advantageous for derivatives.
Experimental Considerations
Solvent Selection
Catalysts and Bases
Purification Techniques
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Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves thioether byproducts.
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Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
